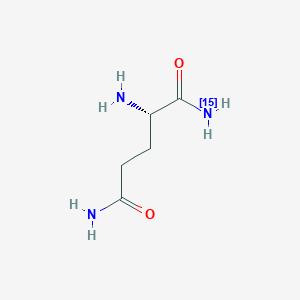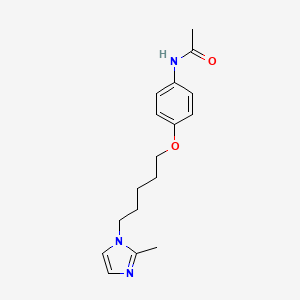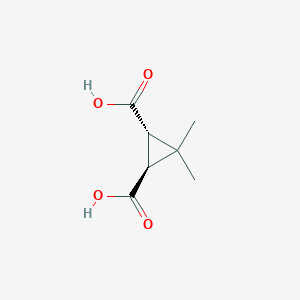
(2S)-2-aminopentanedi(15N)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-aminopentanedi(15N)amide is a compound that features a unique isotopic labeling with nitrogen-15 (^15N). This isotopic labeling is particularly useful in various scientific research applications, especially in the fields of chemistry and biology. The compound’s structure includes an amide group, which is a common functional group in organic chemistry, known for its stability and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanedi(15N)amide typically involves the incorporation of ^15N into the amide group. One common method is the selective labeling of the side-chain amide groups of amino acids such as asparagine and glutamine . This process can be achieved through biosynthesis pathways or chemical synthesis using ^15N-labeled precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using ^15N-labeled ammonia or other nitrogen sources. The process often requires precise control of reaction conditions to ensure the incorporation of the ^15N isotope into the desired position within the molecule.
化学反应分析
Types of Reactions
(2S)-2-aminopentanedi(15N)amide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized under specific conditions.
Reduction: Reduction of the amide group can lead to the formation of amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can lead to various substituted amides.
科学研究应用
(2S)-2-aminopentanedi(15N)amide has several scientific research applications:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in understanding protein folding and interactions by labeling specific amino acids.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications.
作用机制
The mechanism of action of (2S)-2-aminopentanedi(15N)amide involves its interaction with molecular targets through its amide group. The ^15N labeling allows for detailed studies of these interactions using NMR spectroscopy. The molecular pathways involved include hydrogen bonding and electrostatic interactions with proteins and other biomolecules .
相似化合物的比较
Similar Compounds
(2S)-2-aminopentanamide: Similar structure but without the ^15N labeling.
(2S)-2-aminopentanediamide: Contains two amide groups but lacks isotopic labeling.
Uniqueness
The uniqueness of (2S)-2-aminopentanedi(15N)amide lies in its ^15N labeling, which provides enhanced capabilities for studying molecular interactions and dynamics using NMR spectroscopy. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research.
属性
分子式 |
C5H11N3O2 |
|---|---|
分子量 |
146.15 g/mol |
IUPAC 名称 |
(2S)-2-aminopentanedi(15N)amide |
InChI |
InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m0/s1/i8+1 |
InChI 键 |
LCGISIDBXHGCDW-AQGGVSLFSA-N |
手性 SMILES |
C(CC(=O)N)[C@@H](C(=O)[15NH2])N |
规范 SMILES |
C(CC(=O)N)C(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Oxa-7-azaspiro[4.4]nonan-4-one](/img/structure/B12948626.png)





![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)


